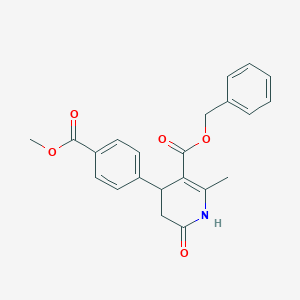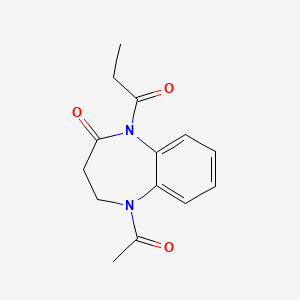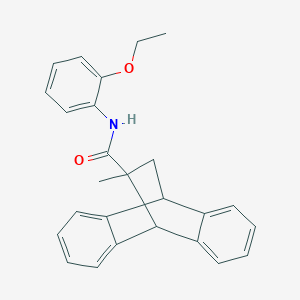![molecular formula C26H24Cl2N4OS B11093387 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide CAS No. 538336-36-6](/img/structure/B11093387.png)
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, dichlorophenyl, and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 2-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to form the triazole ring. The final step involves the acylation of the triazole with N-isopropyl-N-phenylacetamide under appropriate conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .
科学的研究の応用
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the triazole ring may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets .
類似化合物との比較
Similar Compounds
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- N’-[(E)-1-(2,4-Dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
538336-36-6 |
|---|---|
分子式 |
C26H24Cl2N4OS |
分子量 |
511.5 g/mol |
IUPAC名 |
2-[[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H24Cl2N4OS/c1-17(2)31(20-10-5-4-6-11-20)24(33)16-34-26-30-29-25(21-14-13-19(27)15-22(21)28)32(26)23-12-8-7-9-18(23)3/h4-15,17H,16H2,1-3H3 |
InChIキー |
KPMOUBNIPCXNEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]-1-phenylethanone](/img/structure/B11093306.png)
![N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide](/img/structure/B11093312.png)
![3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11093313.png)
![2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11093319.png)


![3-acetyl-2-[(2,5-dimethoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11093326.png)
![Cyclopentyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11093327.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11093347.png)
![10a-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B11093351.png)
![Ethyl [5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11093356.png)
![(4Z)-4-[4-(benzyloxy)-3-ethoxybenzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11093357.png)


